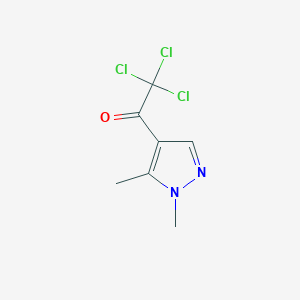
2-(1H-pyrazol-4-yl)benzaldehyde
Übersicht
Beschreibung
2-(1H-pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of pyrazole-4-carbaldehyde with benzaldehyde derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in pyridine at 90°C under ambient air conditions . This method yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-pyrazol-4-yl)benzaldehyde undergoes several types of chemical reactions, including:
Condensation Reactions: It can react with o-phenylenediamine in the presence of chloro(trimethyl)silane to form 2-(1H-pyrazol-4-yl)-1H-benzimidazoles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions:
Condensation Reactions: Chloro(trimethyl)silane in pyridine at 90°C.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Condensation Products: 2-(1H-pyrazol-4-yl)-1H-benzimidazoles.
Oxidation Products: 2-(1H-pyrazol-4-yl)benzoic acid.
Reduction Products: 2-(1H-pyrazol-4-yl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-(1H-pyrazol-4-yl)benzaldehyde involves its interaction with biological macromolecules. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-pyrazol-3-yl)benzaldehyde
Comparison: 2-(1H-pyrazol-4-yl)benzaldehyde is unique due to the position of the pyrazole ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRZKPXKIIFHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














